molecular formula C3H4BrNZn B8802270 2-Cyanoethylzinc bromide

2-Cyanoethylzinc bromide

Cat. No.: B8802270
M. Wt: 199.4 g/mol
InChI Key: CREYONULNRWHIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethylzinc bromide is an organozinc compound with the molecular formula NCCH2CH2ZnBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoethylzinc bromide can be synthesized through the reaction of zinc bromide with 2-cyanoethyl bromide in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and stabilization to maintain the compound’s reactivity and shelf life .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-cyanoethylzinc bromide involves the transfer of the cyanoethyl group to an electrophilic carbon atom in the target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison: 2-Cyanoethylzinc bromide is unique due to its cyanoethyl group, which provides distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers advantages in terms of the stability of the cyano group and the ease of forming carbon-carbon bonds. Each similar compound has its own specific applications and reactivity profiles, making them suitable for different types of chemical transformations .

Properties

Molecular Formula

C3H4BrNZn

Molecular Weight

199.4 g/mol

IUPAC Name

bromozinc(1+);propanenitrile

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC#N.[Zn+]Br

Origin of Product

United States

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